molecular formula C21H22ClF3N2O2 B1591295 RS 102895 hydrochloride CAS No. 300815-41-2

RS 102895 hydrochloride

Cat. No. B1591295
M. Wt: 426.9 g/mol
InChI Key: KRRISOFSWVKYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RS 102895 hydrochloride (RS102895) is a synthetic compound that has been studied for its potential to modulate the activity of the serotonin 5-HT2A receptor. It has been used in a variety of pre-clinical and clinical studies to assess its pharmacological effects and therapeutic potential. RS102895 is a white powder that is soluble in water and has a molecular weight of 478.89 g/mol.

Scientific Research Applications

  • Hydrolysis of Damaged Wheat Grains : This study explored hydrochloric acid's potential for hydrolyzing damaged wheat grains, focusing on inhibitor concentration and reducing sugar production. It demonstrated HCl's effectiveness in this process, which might be relevant for understanding the hydrolysis applications of related hydrochloride compounds (Sirohi et al., 2020).

  • Spectrophotometric Determination in Pharmaceutical Formulations : This research developed spectrophotometric methods for determining hydrochlorothiazide and spironolactone in antihypertensive formulations. Though not directly related to RS 102895, it provides insights into analytical techniques applicable in pharmaceutical research (Hegazy et al., 2010).

  • Micellar and Phase Separation Phenomenon in Drugs : The study investigated the effect of various anionic hydrotropes on the micelle formation and phase behavior of the amphiphilic drug promazine hydrochloride. This could provide a comparative perspective for understanding the behavior of RS 102895 hydrochloride in similar conditions (Rub et al., 2014).

  • Voltammetric Determination of Phenothiazine Drugs : This study describes a method for determining promethazine hydrochloride, a phenothiazine drug, using electrochemical oxidation. This could be relevant for understanding electrochemical methods in the analysis of similar hydrochloride compounds (Xi et al., 2011).

properties

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587871
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RS 102895 hydrochloride

CAS RN

300815-41-2
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
K Montague, R Simeoli, J Valente… - Journal of …, 2018 - Springer
… RS-102895 hydrochloride (Sigma), which is small molecule antagonist of CCR 2 receptor belonging to the spiro-piperidine class, was dissolved in dimethyl sulphoxide (DMSO) at 10 mg…
Number of citations: 45 link.springer.com
Y Lee, JW Ryu, H Chang, JY Sohn… - Magnetic …, 2010 - Wiley Online Library
… The emulsion of 40-mM RS-102895 hydrochloride was made from 5 mg RS-102895 hydrochloride, which was reconstituted with 292.8 mL dimethyl sulfoxide (DMSO). For the control …
Number of citations: 15 onlinelibrary.wiley.com
H Lu, G Zong, S Zhou, Y Jiang, R Chen… - Microbiology and …, 2017 - Wiley Online Library
… Mice were given 50 mg/kg RS 102895 hydrochloride ip or 10 mM maraviroc ip every three … RS 102895 hydrochloride, 50 mg/kg, or Maraviroc, 10 mM, were administered ip before EAM …
Number of citations: 7 onlinelibrary.wiley.com
S Ramanathan, BB Shenoda, Z Lin… - Journal of …, 2019 - Taylor & Francis
… RS 102895 hydrochloride is a small molecule antagonist of CCR2. It binds with high affinity to the β subunit of CCR2 and results in the inhibition of CCR2 signalling [Citation34]. …
Number of citations: 38 www.tandfonline.com
MW Oo, H Kawai, K Takabatake, S Tomida, T Eguchi… - JCI insight, 2022 - ncbi.nlm.nih.gov
… (A) We injected CCR2 antagonist RS 102895 hydrochloride ip in the concentration of 3 mg/kg (1% DMSO) every other day after 21 days of tumor/stroma cotransplantation. After 1 week, …
Number of citations: 14 www.ncbi.nlm.nih.gov
W Guo, S Imai, JL Yang, S Zou, H Li, H Xu… - Frontiers in Integrative …, 2018 - frontiersin.org
Bone marrow stromal cells (BMSCs) produce long-lasting attenuation of pain hypersensitivity. This effect involves BMSC’s ability to interact with the immune system and activation of the …
Number of citations: 12 www.frontiersin.org
A Fan, O Oladiran, XQ Shi… - Journal of …, 2020 - jneuroinflammation.biomedcentral …
… RS 102895 hydrochloride (Sigma-Aldrich), a chemokine receptor CCR2 antagonist [18], was given either intraperitoneally (IP) or intrathecally (IT) to male/female mice after 3 months of …
H Lu, G Zong, S Zhou, Y Jiang, R Chen, Z Su, Y Wu - 2017 - sciolibrary.com
… CCR2 and CCR5 antagonists, RS 102895 hydrochloride (Sigma-Aldrich, Shanghai, China) and … Mice were administered of 50 mg/kg, ip RS 102895 hydrochloride or 10mM ip maraviroc …
Number of citations: 0 www.sciolibrary.com
CJ Judge, E Reyes-Aviles, SJ Conry, SS Sieg… - Cellular …, 2015 - Elsevier
We previously showed that human beta defensin-3 (hBD-3) activates mDC via TLR1/2. Here we investigated the effects of hBD-3 on NK cell activation state and effector functions. We …
Number of citations: 13 www.sciencedirect.com
C Sun, X Li, E Guo, N Li, B Zhou, H Lu, J Huang, M Xia… - Oncogene, 2020 - nature.com
Ovarian cancer selective metastasizes to the omentum contributing to the poor prognosis associated with ovarian cancer. However, the mechanism underlining this propensity and …
Number of citations: 53 www.nature.com

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